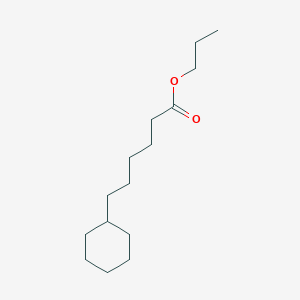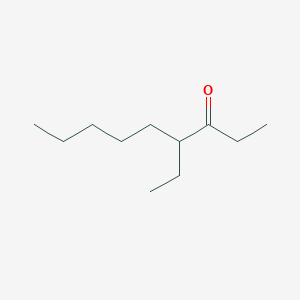
4-Ethylnonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylnonan-3-one is an organic compound belonging to the ketone family It is characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and a nonane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethylnonan-3-one can be synthesized through several methods. One common approach involves the alkylation of nonan-3-one with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 4-ethylnon-2-en-3-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylnonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with sodium borohydride yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position relative to the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: 4-Ethylnonanoic acid.
Reduction: 4-Ethylnonan-3-ol.
Substitution: Various substituted ketones depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
4-Ethylnonan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Wirkmechanismus
The mechanism of action of 4-Ethylnonan-3-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Vergleich Mit ähnlichen Verbindungen
4-Ethylnonan-3-one can be compared with other ketones such as 4-methylpentan-2-one and 4-ethyloctan-3-one. While these compounds share similar structural features, this compound is unique due to its longer carbon chain and specific substitution pattern, which confer distinct chemical and physical properties.
List of Similar Compounds
- 4-Methylpentan-2-one
- 4-Ethyloctan-3-one
- 4-Propylheptan-3-one
Eigenschaften
CAS-Nummer |
6378-56-9 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
4-ethylnonan-3-one |
InChI |
InChI=1S/C11H22O/c1-4-7-8-9-10(5-2)11(12)6-3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
HJFWQFVGSPVTQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)
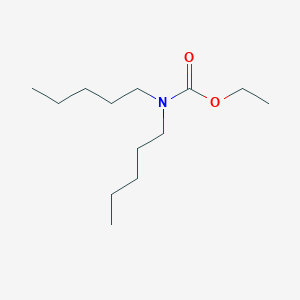
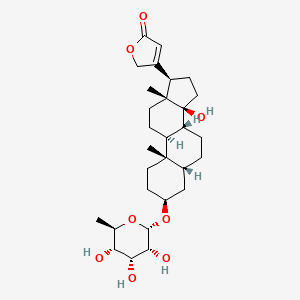
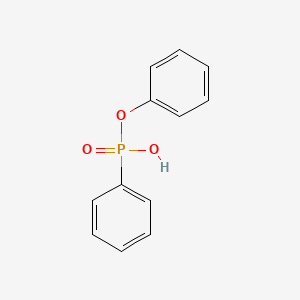

![N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide](/img/structure/B14740259.png)
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)

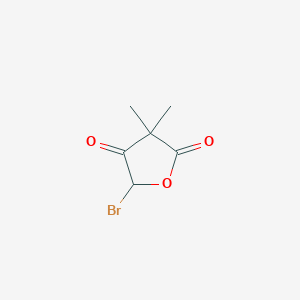
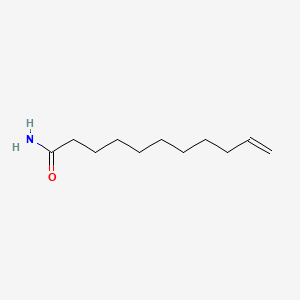
![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)

